BenchChemオンラインストアへようこそ!

(1H-Indazol-7-yl)methanamine

Antiviral Influenza Polymerase Inhibitor

Select this 7-substituted indazole methanamine for medicinal chemistry programs where the 7-position substitution pattern is pharmacologically essential. Validated as a key intermediate in synthesizing potent PA-PB1 interface inhibitors (derivative compound 24: EC₅₀ 690 nM) and for semi-synthetic derivatization of natural products—conjugation to ergosterol peroxide improved cytotoxicity IC₅₀ from 19.42 μM to 2.74 μM. The primary amine handle enables rapid library diversification via amide coupling, reductive amination, or urea formation. Insist on 97% purity to ensure reproducible SAR outcomes. Non-interchangeable with 3-position or N-methylated indazole isomers.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 944904-20-5
Cat. No. B1287557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-7-yl)methanamine
CAS944904-20-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CN)NN=C2
InChIInChI=1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11)
InChIKeyUWIMEIMWBMQVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indazol-7-yl)methanamine (CAS 944904-20-5): Procurement Baseline and Chemical Identity


(1H-Indazol-7-yl)methanamine (CAS 944904-20-5) is a primary heterocyclic amine building block characterized by an indazole core with a methanamine substituent at the 7-position. Its molecular formula is C₈H₉N₃ and molecular weight is 147.18 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive indazole-containing molecules targeting influenza polymerase and cancer pathways [1]. It is a fundamental scaffold for constructing focused compound libraries and is commercially available from multiple suppliers with a standard purity of 97% .

Why Generic Substitution of (1H-Indazol-7-yl)methanamine Is Not Advisable


Generic substitution among indazole methanamine isomers is not scientifically sound due to the critical role of the substitution pattern in determining biological activity and synthetic utility. The 7-position on the indazole ring confers distinct electronic and steric properties that directly influence molecular interactions with targets such as the PA-PB1 interface of influenza polymerase [1]. Analogs with substitutions at the 3-position (e.g., (1H-indazol-3-yl)methanamine, CAS 806640-37-9) or N-methylated derivatives (e.g., (1-methyl-1H-indazol-7-yl)methanamine, CAS 1144044-80-3) exhibit altered binding affinities and synthetic routes, rendering them unsuitable as direct replacements. Furthermore, the specific 7-yl methanamine group has been validated as a key intermediate in the synthesis of potent anti-influenza and antitumor agents, as detailed in the following quantitative evidence [2].

Quantitative Evidence for (1H-Indazol-7-yl)methanamine: Comparator-Based Differentiation


Potent Anti-Influenza Activity of Derivatives: (1H-Indazol-7-yl)methanamine as a Critical Intermediate

Compounds synthesized using (1H-Indazol-7-yl)methanamine as a key intermediate demonstrate potent inhibition of influenza virus replication. The most potent derivative (compound 24) exhibited an EC₅₀ of 690 nM against the A/WSN/33 (H1N1) strain, which is within the nanomolar range and superior to other derivatives in the same series (e.g., compound 27 with EC₅₀ = 8.03 μM, compound 31 with EC₅₀ = 14.6 μM) [1]. This positions the indazole-7-yl scaffold as a privileged structure for targeting the PA-PB1 interface, a mechanism distinct from existing neuraminidase inhibitors [1].

Antiviral Influenza Polymerase Inhibitor Medicinal Chemistry

Superior Antiproliferative Activity of (1H-Indazol-7-yl)methyl-Containing Derivatives Against Lung Cancer Cells

A derivative incorporating the (1H-Indazol-7-yl)methyl moiety, specifically (3β,5α,8α,22E)-5,8-epidioxyergosta-6,22-dien-3-yl-4-[(1H-indazol-7-yl)methyl]piperazine-1-carboxylate, demonstrated potent antiproliferative activity against A549 lung cancer cells with an IC₅₀ of 2.74 μM [1]. This was markedly superior to the parent natural product ergosterol peroxide (IC₅₀ = 19.42 μM) and the standard chemotherapy agent cisplatin (IC₅₀ = 5.82 μM) [1].

Oncology Anticancer VEGFR Inhibitor Natural Product Derivatives

Commercially Available Building Block with Validated Utility in Medicinal Chemistry

(1H-Indazol-7-yl)methanamine (CAS 944904-20-5) is a readily available heterocyclic building block with a standard purity of 97% from multiple suppliers . Its specific substitution pattern at the 7-position is critical for its use in constructing indazole-containing compound libraries for drug discovery. In contrast, other indazole methanamine isomers, such as (1H-indazol-3-yl)methanamine (CAS 806640-37-9), are less frequently utilized in published medicinal chemistry campaigns [1], highlighting the 7-isomer's preferred status as a versatile and validated intermediate.

Chemical Synthesis Building Block Procurement Heterocyclic Chemistry

Optimal Application Scenarios for (1H-Indazol-7-yl)methanamine in Research and Industry


Synthesis of Next-Generation Influenza Polymerase Inhibitors

Given its validated role as a key intermediate in synthesizing potent PA-PB1 interface inhibitors, (1H-Indazol-7-yl)methanamine is ideally suited for medicinal chemistry programs focused on developing novel anti-influenza therapeutics. The compound enables the construction of focused libraries targeting this specific viral mechanism, with the potential to achieve nanomolar EC₅₀ values as demonstrated by derivative compound 24 (690 nM) [1].

Development of Enhanced Anticancer Agents via Natural Product Hybridization

This building block is highly recommended for projects aiming to improve the potency of natural product leads. The dramatic increase in cytotoxicity observed when the (1H-Indazol-7-yl)methyl group is conjugated to ergosterol peroxide (IC₅₀ improvement from 19.42 μM to 2.74 μM) [2] provides a strong rationale for its use in semi-synthetic derivatization of other bioactive natural products.

Focused Library Synthesis for Indazole-Containing Kinase or Receptor Modulators

The primary amine functionality of (1H-Indazol-7-yl)methanamine makes it an ideal point for diversification via amide bond formation, reductive amination, or urea synthesis. This allows for the rapid generation of diverse compound libraries for screening against a range of targets, including kinases (e.g., cyclin-dependent kinase 5) and G-protein coupled receptors (e.g., 5-HT₆) where indazole-7-yl derivatives have shown affinity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Indazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.